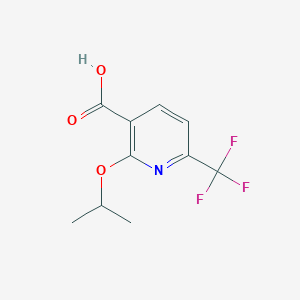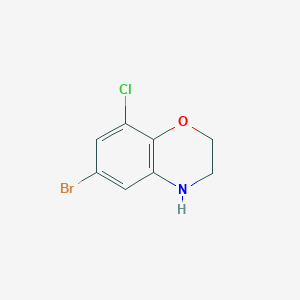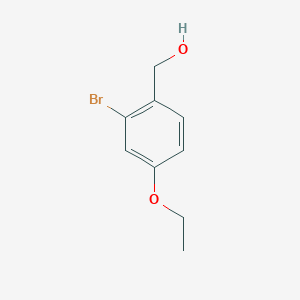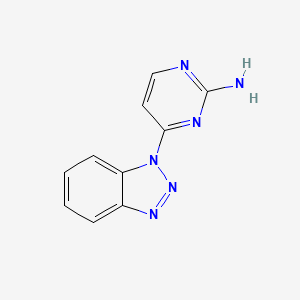
5-amino-N-butylpyridine-3-sulfonamide
Overview
Description
5-amino-N-butylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H15N3O2S . It is used in various fields due to its unique properties .
Synthesis Analysis
The synthesis of 5-amino-N-butylpyridine-3-sulfonamide and similar compounds has been studied in the context of developing anti-inflammatory agents . The synthesis involves designing and creating novel amide/sulfonamide derivatives based on previously reported anti-inflammatory compounds .Molecular Structure Analysis
The molecular structure of 5-amino-N-butylpyridine-3-sulfonamide is characterized by the presence of a sulfonamide functional group, which forms the basis of several groups of drugs . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .Scientific Research Applications
Synthesis and Complexation
5-Amino-N-butylpyridine-3-sulfonamide derivatives play a pivotal role in the synthesis of complex compounds, especially in the complexation with metal ions like Ni(II) and Fe(II). The sulfonamide acts as a neutral ligand, facilitating the coordination of these metal ions. Such compounds are characterized through a variety of spectroscopic methods and hold potential in increasing the biological and catalytic applications in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
Development of Sensitive Assays
The unique structure of sulfonamide antibiotics, including 5-amino-N-butylpyridine-3-sulfonamide derivatives, allows for the development of sensitive immunoassays like enzyme-linked immunosorbent assays (ELISAs). These assays are critical in detecting a wide range of sulfonamide antibiotic congeners, ensuring the safety and compliance of products, especially in the food industry (Adrián et al., 2009).
Electrochemical Biosensors
The compound's derivatives are also integral in the development of novel electrochemical biosensors. Such sensors are particularly effective for detecting sulfapyridine (SPy), a sulfonamide antibiotic used in veterinary medicine. The high sensitivity and specificity of these biosensors make them suitable for monitoring antibiotic residues in food products, ensuring food safety (El Alami El Hassani et al., 2017).
Medicinal Chemistry
The sulfonamide group, found in 5-amino-N-butylpyridine-3-sulfonamide, is widely recognized for its significance in medicinal chemistry. This group appears in a multitude of marketed drugs and plays a crucial role in inhibiting certain enzymes, showcasing its versatility and importance in drug design and discovery (Kalgutkar, Jones, & Sawant, 2010).
Environmental Remediation
Studies also suggest the role of sulfonamide derivatives in environmental remediation. Microorganisms can degrade sulfonamide antibiotics through unique pathways, emphasizing the potential of these compounds in addressing environmental concerns related to antibiotic resistance and persistence (Ricken et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 5-amino-N-butylpyridine-3-sulfonamide, like other sulfonamides, are the enzymes carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .
Mode of Action
5-amino-N-butylpyridine-3-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By inhibiting this reaction, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria, leading to a deficiency of this essential vitamin. As a result, the bacteria are unable to synthesize DNA, RNA, and proteins, which are necessary for their growth and multiplication .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by 5-amino-N-butylpyridine-3-sulfonamide leads to the inhibition of bacterial growth . This makes it effective in treating bacterial infections .
Action Environment
The action of 5-amino-N-butylpyridine-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion. Additionally, the pH of the environment can influence the ionization state of the compound, which can affect its solubility and absorption .
properties
IUPAC Name |
5-amino-N-butylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-2-3-4-12-15(13,14)9-5-8(10)6-11-7-9/h5-7,12H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJKIPRVPRBFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CN=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amine](/img/structure/B1380258.png)


![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)




![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)
![2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B1380275.png)